

AZD9496 Maleate: A Deep Dive into its Mechanism of Action

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Compound of Interest

Compound Name: AZD9496 maleate

Cat. No.: B11931611

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Introduction

AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist and degradation activity against the estrogen receptor alpha (ER α).^{[1][2]} Developed to overcome the limitations of existing endocrine therapies, including the intramuscular administration of fulvestrant, AZD9496 has shown promise in preclinical and early clinical settings for the treatment of ER-positive (ER+) breast cancer.^{[3][4]} This technical guide provides an in-depth exploration of the core mechanism of action of **AZD9496 maleate**, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

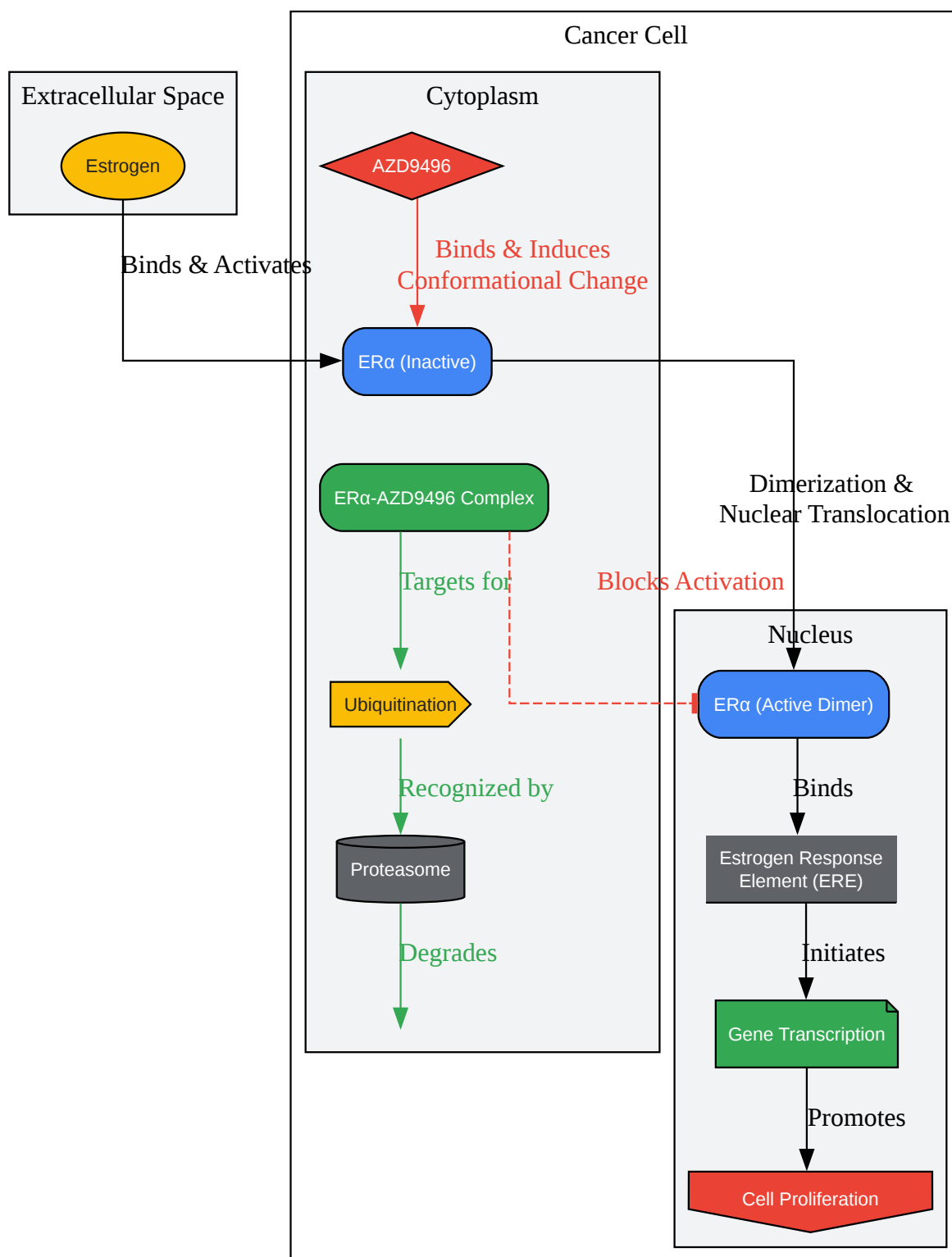
Core Mechanism of Action: ER α Antagonism and Degradation

AZD9496 exerts its anti-tumor effects through a dual mechanism of action centered on the estrogen receptor. Upon administration, AZD9496 binds to ER α , inducing a conformational change that not only blocks the receptor's signaling activity but also targets it for proteasomal degradation.^[2] This leads to a reduction in the overall levels of ER α protein within cancer cells, thereby inhibiting ER-mediated signaling pathways that are crucial for the growth and survival of ER-expressing cancer cells.^{[1][2]}

This dual action is effective against both wild-type and mutant forms of the estrogen receptor, including clinically relevant ESR1 mutations that can drive resistance to other endocrine therapies.[1][5] Preclinical studies have shown that AZD9496 can bind to and downregulate ESR1 mutants, such as D538G and Y537S, with nanomolar potency.[1]

Signaling Pathway

The binding of AZD9496 to ER α disrupts the normal estrogen signaling cascade. In a typical scenario, estrogen binding to ER α leads to receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes cell proliferation. AZD9496 competitively binds to the ligand-binding domain of ER α , preventing estrogen binding and subsequent downstream signaling. Furthermore, the conformational change induced by AZD9496 marks the receptor for ubiquitination and degradation by the proteasome, leading to a decrease in total ER α levels.



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